6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with a 5-methylthiophene-2-carbonyl group.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-4-5-12(17-9)13(16)15-7-10-3-2-6-14-11(10)8-15/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEJQCOCXXIQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbonyl group may also participate in hydrogen bonding or other interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrrolo[3,4-b]pyridine derivatives are highly dependent on substituents. Key analogs include:
BMS-767778
- Structure: Features an aminomethyl group, dichlorophenyl substituent, and dimethylacetamide side chain.
- Activity : A potent dipeptidyl peptidase-4 (DPP4) inhibitor developed for type 2 diabetes, demonstrating optimized selectivity and pharmacokinetics (PK) .
- Comparison : The dichlorophenyl group in BMS-767778 likely enhances target affinity compared to the methylthiophene group in the target compound, which may prioritize different therapeutic applications.
GRN-529
- Structure : Contains a difluoromethoxy-phenyl-ethynyl group and pyrrolo[3,4-b]pyridin-6-yl moiety.
- Activity : A negative allosteric modulator (NAM) of mGlu5 receptors, showing efficacy in anxiety and pain models .
- Comparison : The ethynyl linker in GRN-529 improves CNS penetration, whereas the methylthiophene group in the target compound may limit blood-brain barrier permeability.
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
- Structure : Substituted with a benzyl group at position 5.
- Comparison : The benzyl group may confer greater metabolic stability but reduce solubility relative to the methylthiophene-carbonyl substituent.
Biological Activity
6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring fused to a pyrrolopyridine core, which is known for its diverse pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound can be represented by the following structure:
| IUPAC Name | Chemical Formula | CAS Number |
|---|---|---|
| 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-methylthiophen-2-yl)methanone | C13H12N2OS | 2189434-83-9 |
The presence of the thiophene ring is particularly significant as it is associated with various biological activities including antimicrobial and anticancer effects.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The thiophene ring can modulate the activity of enzymes or receptors through mechanisms such as:
- Hydrogen Bonding : The carbonyl group may participate in hydrogen bonding interactions with target proteins.
- Electrophilic Interactions : The compound can undergo electrophilic substitution reactions that enhance its reactivity towards biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrrolopyridine compounds can possess significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro studies revealed that:
- IC50 Values : The IC50 values for related compounds ranged from 5 µM to 10 µM against different cancer cell lines such as MDA-MB-231 and A172 .
Antimicrobial Activity
The thiophene moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results showed varying degrees of cytotoxicity across different cell lines:
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| L1210 (murine leukemic) | >50 µM |
| HFF (human foreskin fibroblasts) | <20 µM |
| KB (human oral epidermoid carcinoma) | <25 µM |
These findings indicate a need for further investigation into the therapeutic index of this compound .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolopyridine and evaluated their biological activities. Notably, certain derivatives showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity towards normal cells .
- Mechanistic Studies : Research focused on elucidating the mechanism of action through molecular docking studies that suggested strong binding affinities with specific targets involved in cancer progression .
- Comparative Analysis : Comparative studies with established drugs revealed that some derivatives of this compound exhibited superior activity against specific cancer cell lines compared to traditional chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
